molecular formula C17H24O3 B1669388 Cyclandelate CAS No. 456-59-7

Cyclandelate

Cat. No. B1669388
CAS RN: 456-59-7
M. Wt: 276.4 g/mol
InChI Key: WZHCOOQXZCIUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclandelate is a vasodilator . It belongs to the group of medicines commonly called vasodilators which increase the size of blood vessels . It is used to treat problems resulting from poor blood circulation . This medicine was available only with your doctor’s prescription .


Synthesis Analysis

Cyclandelate can be synthesized through a multi-step reaction . The first step involves dicyclohexyl-carbodiimide and DMAP in dichloromethane at 0°C for 0.33 hours. The second step involves cobalt (II) iodide, bis-diphenylphosphinomethane, sodium acetate, zinc, and water in acetonitrile at 80°C for 12 hours under an inert atmosphere using the Schlenk technique .


Molecular Structure Analysis

The molecular formula of Cyclandelate is C17H24O3 . Its molecular weight is 276.37 .


Chemical Reactions Analysis

Cyclandelate is a direct-acting smooth muscle relaxant used to dilate blood vessels . It may cause gastrointestinal distress and tachycardia .


Physical And Chemical Properties Analysis

Cyclandelate has a molecular weight of 276.37 . It is soluble in DMSO at 35 mg/mL . The storage conditions for Cyclandelate are as follows: Powder -20°C for 3 years; 4°C for 2 years. In solvent -80°C for 6 months; -20°C for 1 month .

Scientific Research Applications

Calcium Modulation and Clinical Effect

Cyclandelate's primary mechanism of action is calcium modulation. It improves blood rheology by maintaining red blood cell deformability and inhibiting platelet aggregation, which can be attributed to its effects on the influx of extracellular calcium. Elevated intracellular calcium concentrations contribute to pathological changes in conditions of local cerebral ischemia, indicating the clinical relevance of cyclandelate in treating such diseases (H. Timmerman, 2012).

Cyclandelate in Migraine Prophylaxis

In a multicentre, randomized, placebo-controlled study, the prophylactic action of cyclandelate was investigated for migraine. The study found that cyclandelate was not superior to placebo in reducing the number of migraine days or the severity and duration of attacks. However, it was superior to placebo in a global impression of efficacy rated by patients and treating physicians, though both treatments were well tolerated (H. Diener et al., 2001).

Synthesis Innovations

New synthetic routes for cyclandelate have been developed to overcome the toxicity and pollution associated with traditional methods. These routes emphasize the use of less harmful reagents and aim for higher yields, demonstrating the ongoing research efforts to improve the production processes for cyclandelate, making it more environmentally friendly and efficient (Zhu Jin-tao, 2012).

Treatment of Dementia

Cyclandelate was studied in a double-blind, multi-center study for its efficacy and safety in patients with mild to moderate dementia of primary degenerative or vascular origin. The study did not demonstrate statistical superiority of cyclandelate compared to placebo. However, retrospective exploratory analyses suggested its efficacy might depend on the severity of the disease, with some benefits observed in more severely impaired patients (G. Weyer et al., 2000).

Hemorrheology and Thrombosis

Cyclandelate's effects on hemorrheology and thrombosis were studied, revealing its potential to reduce blood viscosity and inhibit platelet aggregation. These findings suggest that cyclandelate could be an effective agent for improving hemorheological properties and could have implications for conditions related to blood flow and thrombosis (Z. Yi, 2006).

Safety And Hazards

Cyclandelate should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers

A paper titled “The Effect of Cyclandelate on Mental Function in Patients with Arteriosclerotic Brain Disease” was published in The British Journal of Psychiatry . Another paper titled “Cyclandelate in the treatment of senile mental changes: a double-blind” is also available .

properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15,18H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHCOOQXZCIUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022862
Record name Cyclandelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclandelate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

192-194 °C @ 14 MM HG
Record name Cyclandelate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04838
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLANDELATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

PRACTICALLY INSOL IN WATER; SOL IN LIPOIDS & THEIR SOLVENTS, FREELY SOL IN PETROLEUM ETHER, ETHANOL; SOL IN DIETHYL ETHER, ACETONE, 9.97e-02 g/L
Record name CYCLANDELATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclandelate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cyclandelate produces peripheral vasodilation by a direct effect on vascular smooth muscle. Pharmacological action may be due to calcium-channel antagonism., ...MOST OF ITS PHARMACOLOGICAL PROPERTIES ARE VERY SIMILAR TO THOSE OF PAPAVERINE & OF MANY SYNTHETIC ANTISPASMODICS PROMOTED PRIMARILY FOR EFFECTS ON SMOOTH MUSCLE., PAPAVERINE IS POTENT INHIBITOR OF CYCLIC NUCLEOTIDE PHOSPHODIESTERASE FOUND IN MANY TISSUES & CAN INCR CONCN OF CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE (CYCLIC AMP). SINCE CYCLIC AMP HAS BEEN IMPLICATED AS POSSIBLE MEDIATOR OF BETA-ADRENERGIC RELAXATION OF SMOOTH MUSCLE, SUCH MECHANISM OF ACTION...IS PLAUSIBLE. /PAPAVERINE/
Record name Cyclandelate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04838
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLANDELATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cyclandelate

Color/Form

CRYSTALS

CAS RN

456-59-7
Record name Cyclandelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclandelate [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclandelate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04838
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cyclandelate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-hydroxy-, 3,3,5-trimethylcyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclandelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclandelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLANDELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139O1OAY2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLANDELATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclandelate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50-53, 50-53 °C, 56 °C
Record name Cyclandelate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04838
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLANDELATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclandelate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclandelate
Reactant of Route 2
Reactant of Route 2
Cyclandelate
Reactant of Route 3
Reactant of Route 3
Cyclandelate
Reactant of Route 4
Reactant of Route 4
Cyclandelate
Reactant of Route 5
Cyclandelate
Reactant of Route 6
Reactant of Route 6
Cyclandelate

Citations

For This Compound
1,890
Citations
GH Du, YZ Ma, GF Qiang, GH Du - Natural Small Molecule Drugs from …, 2018 - Springer
… The chemical structure and effect of cyclandelate are similar to … It was reported that cyclandelate can promote the collateral … Cyclandelate can be used for clinical treatment of cerebral …
Number of citations: 1 link.springer.com
HC Diener, P Krupp, T Schmitt, G Steitz, K Milde… - …, 2001 - journals.sagepub.com
… In conclusion, cyclandelate … Cyclandelate and propranolol were not different in terms of efficacy (P > 0.05). This study was inconclusive in answering the question whether cyclandelate …
Number of citations: 39 journals.sagepub.com
HC Diener, MF” h, C Laccarino, P Wessely… - …, 1996 - journals.sagepub.com
… These were drug.related in 7.1% (n 6) of patients treated with cyclandelate and in 9% (n 7) of patients treated with propranolol. In summary, cyclandelate has a comparable efficacy to …
Number of citations: 65 journals.sagepub.com
TO Hester, G Theilman, W Green… - … —Head and Neck …, 1998 - journals.sagepub.com
… that cyclandelate is efficacious in treating tinnitus. Recent personal communications regarding cyclandelate's … Four patients in the cyclandelate group and three in the placebo group …
Number of citations: 19 journals.sagepub.com
B Middleton, F Cacciaguerra, D White - Drugs, 1987 - Springer
… of cyclandelate on cholesterol metabolism was investigated. The addition of cyclandelate (… Further exposure of fibroblasts to cyclandelate for 17 hours resulted in a similar inhibition in …
Number of citations: 4 link.springer.com
A Bast, R Leurs, H Timmerman - Drugs, 1987 - Springer
… Cyclandelate is clinically effective in a variety of … interaction of cyclandelate, cyclandelate alcohol and cyclandelate acid with … Cyclandelate showed a dissociation constant (Kd) of 7.1 ± …
Number of citations: 13 link.springer.com
AL Smith SR - Angiology, 1965 - journals.sagepub.com
3. Iacht~ and Levy’did considerable investiga-tive work on Cyclandelate as a spasmolytic in 1922 and 1948 respectively. Herschel3 in 1951 described the treatment of eight patients …
Number of citations: 7 journals.sagepub.com
JA Ball, AR Taylor - British Medical Journal, 1967 - ncbi.nlm.nih.gov
… As the production of a substantial improvement in mental function in elderly patients would be of inestimable value, a controlled trial of cyclandelate has been made so that its effect on …
Number of citations: 55 www.ncbi.nlm.nih.gov
JWN Akkerman, WE Van den Hoven - Drugs, 1987 - Springer
… factor (1 jumol/L), cyclandelate strongly inhibited the increase of cystolic Ca … cyclandelate inhibits platelet aggregation. In contrast, the metabolites cyclandelate alcohol and cyclandelate …
Number of citations: 6 link.springer.com
DA White, F Heffron, A Miciak, B Middleton, S Knights… - Xenobiotica, 1990 - Taylor & Francis
… Rat hepatocytes also accumulated cyclandelate rapidly, hydrolysing the ester and excreting … Hepatic microsomes caused a rapid hydrolysis of cyclandelate while no hydrolysis was …
Number of citations: 22 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.